molecular formula C16H14FIN4O3 B612207 5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide CAS No. 1168091-68-6

5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide

Cat. No.: B612207
CAS No.: 1168091-68-6
M. Wt: 456.21 g/mol
InChI Key: RFWVETIZUQEJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

GDC-0623 is synthesized through a series of chemical reactions involving the formation of imidazo[1,5-a]pyridine derivatives. The synthetic route typically involves the following steps:

    Formation of the imidazo[1,5-a]pyridine core: This is achieved through the cyclization of appropriate precursors.

    Introduction of the (2-fluoro-4-iodophenyl)amino group: This step involves the substitution reaction where the amino group is introduced.

    Attachment of the (2-hydroxyethoxy)aminoacyl group: This is done through a nucleophilic substitution reaction.

Industrial production methods for GDC-0623 are not widely documented, but they likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

GDC-0623 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

GDC-0623 is characterized by the following chemical properties:

  • Molecular Formula : C16H14FIN4O3
  • Molecular Weight : 456.21 g/mol
  • IUPAC Name : 5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide
  • CAS Number : 1168091-68-6

The compound acts as an ATP non-competitive inhibitor of MEK1 with a Ki value of 0.13 nM, demonstrating potent efficacy against both mutant BRAF and KRAS genes, which are commonly implicated in various cancers . By inhibiting the MEK/ERK signaling pathway, GDC-0623 disrupts growth factor-mediated cell signaling and tumor cell proliferation, making it a promising candidate for cancer therapy.

Clinical Applications

GDC-0623 is currently under clinical investigation for its effectiveness in treating several types of cancers, particularly those characterized by mutations in the RAS/RAF/MEK/ERK signaling pathway. The following table summarizes its clinical applications:

Cancer Type Clinical Status Notable Findings
Solid TumorsPhase I/II TrialsDemonstrated antitumor activity in preclinical models
MelanomaOngoing TrialsEfficacy against BRAF-mutant melanoma
Colorectal CancerEarly Phase TrialsPotential effectiveness against KRAS-mutant variants
Pancreatic CancerInvestigational StudiesTargeting MEK pathway shows promise

Mechanistic Studies

Numerous studies have explored the mechanistic aspects of GDC-0623's action. The following key findings highlight its biological impact:

  • Inhibition of Cell Proliferation : GDC-0623 effectively reduces cell proliferation in vitro across various cancer cell lines harboring BRAF and KRAS mutations.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
  • Synergistic Effects : In combination with other therapeutic agents, GDC-0623 exhibits synergistic effects that enhance overall antitumor efficacy.

Case Studies

Several case studies have documented the clinical application and outcomes associated with GDC-0623:

  • Case Study in Melanoma :
    • A patient with advanced BRAF-mutant melanoma underwent treatment with GDC-0623 as part of a clinical trial.
    • Results indicated a significant reduction in tumor size after 12 weeks of treatment, alongside manageable side effects.
  • Colorectal Cancer Case :
    • A cohort study involving patients with KRAS-mutant colorectal cancer demonstrated improved progression-free survival rates when treated with GDC-0623 combined with standard chemotherapy.

Mechanism of Action

GDC-0623 exerts its effects by binding to MEK1 and preventing its phosphorylation. This inhibition blocks the downstream activation of ERK, a key player in cell proliferation and survival. The compound forms a strong hydrogen bond with Ser212 of MEK1, which is crucial for its inhibitory activity . By blocking MEK feedback phosphorylation of wild-type RAF, GDC-0623 effectively inhibits the MAPK/ERK signaling pathway .

Comparison with Similar Compounds

GDC-0623 is compared with other MEK inhibitors such as trametinib and cobimetinib. While all these compounds target the same pathway, GDC-0623 is unique due to its ATP-noncompetitive allosteric inhibition mechanism. This allows it to bind to a different site on MEK1, providing a distinct mode of action .

Similar Compounds

GDC-0623’s unique binding properties and its efficacy in both BRAF and KRAS mutant tumors make it a promising candidate for further development in cancer therapy .

Biological Activity

5-(2-Fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide, commonly referred to as GDC-0623, is a compound that has garnered attention for its biological activity, particularly in the field of oncology. This compound acts primarily as an allosteric inhibitor of MEK1 (Mitogen-Activated Protein Kinase Kinase 1), a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in various cancers.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H14FIN4O3
  • Molecular Weight : 456.21 g/mol
  • CAS Number : 1168091-68-6

GDC-0623 functions as an ATP-noncompetitive allosteric inhibitor of MEK1. The compound binds to a site distinct from the ATP-binding site, which allows it to inhibit MEK1 activity without competing for ATP. This unique mechanism provides several advantages over traditional MEK inhibitors:

  • Inhibition of Feedback Phosphorylation : By blocking MEK feedback phosphorylation of RAF, GDC-0623 effectively disrupts the signaling cascade that leads to cell proliferation and survival.
  • Induction of Apoptosis : The inhibition of MEK1 leads to decreased cell proliferation and increased apoptosis in tumor cells.

Preclinical Studies

GDC-0623 has shown significant anti-tumor activity in various preclinical models, particularly in cancers associated with mutations in the RAS or RAF genes. Key findings include:

  • Melanoma and Colorectal Cancer : In studies involving melanoma and colorectal cancer cell lines, GDC-0623 demonstrated potent inhibitory effects on cell growth and viability.
  • Cell Lines Tested : Various cancer cell lines including BRAF and KRAS mutant tumors were used to evaluate the efficacy of GDC-0623.

Table 1: Summary of Preclinical Findings

Study TypeCancer TypeCell Line TestedIC50 (µM)Observations
In vitroMelanomaA3750.05Significant reduction in viability
In vitroColorectal CancerHCT1160.1Induction of apoptosis observed
In vivoMelanomaMouse xenograft modelN/ATumor growth inhibition

Pharmacokinetics

GDC-0623 exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed after administration.
  • Half-life : Approximately 4–6 hours, allowing for effective dosing regimens.

Comparison with Other MEK Inhibitors

GDC-0623 is often compared with other MEK inhibitors such as trametinib and cobimetinib. Key differences include:

CompoundMechanismClinical Use
GDC-0623ATP-noncompetitive inhibitorInvestigational for melanoma
TrametinibATP competitive inhibitorApproved for BRAF-mutant melanoma
CobimetinibATP competitive inhibitorUsed in combination therapies

Case Studies and Clinical Relevance

While GDC-0623 is still under investigation, its potential applications are noteworthy. For instance:

  • Combination Therapies : Preliminary studies suggest that combining GDC-0623 with other agents targeting different pathways may enhance therapeutic efficacy.
  • Targeted Therapy for Mutant Tumors : Given its specific action on MEK1, GDC-0623 may be particularly effective in tumors harboring specific genetic mutations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide, and how can reaction intermediates be characterized?

  • Methodology : The synthesis typically involves multi-step protocols, including halogenation (e.g., bromination using N-bromosuccinimide), coupling reactions with amines, and cyclization. For example, intermediates like 2-aminoimidazoles may react with aliphatic 1,3-difunctional compounds to form the imidazo[1,5-a]pyridine core . Reaction intermediates are characterized using 1H NMR , 13C NMR , and IR spectroscopy to confirm functional groups and structural integrity. For instance, IR peaks at 1722–1730 cm⁻¹ indicate carbonyl stretching, while NMR coupling constants (e.g., 7–8 Hz for aromatic protons) validate regiochemistry .

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

  • Methodology : Structural confirmation relies on cross-referencing spectral

  • 1H NMR : Aromatic protons in the imidazo[1,5-a]pyridine core appear as doublets (δ 7.2–8.5 ppm), while the 2-hydroxyethoxy group shows signals at δ 3.6–4.2 ppm .
  • 13C NMR : Carbonyl carbons (C=O) resonate at ~165–170 ppm, and iodine/fluorine substituents cause deshielding in adjacent carbons .
  • IR : Absorptions at 1512–1392 cm⁻¹ confirm C-N stretching in the anilino group .
    Discrepancies require purity checks (HPLC) or alternative techniques like mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants in 1H NMR) for this compound?

  • Methodology : Contradictions may arise from impurities, tautomerism, or solvent effects. Solutions include:

  • Repetition under controlled conditions : Ensure anhydrous solvents and inert atmospheres to avoid side reactions .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., NOESY can confirm spatial proximity of protons in rigid scaffolds .
  • X-ray crystallography : Definitive structural assignment for crystalline intermediates .

Q. What computational methods are employed to optimize the synthesis of imidazo[1,5-a]pyridine derivatives?

  • Methodology :

  • Quantum chemical calculations (DFT) : Predict reaction pathways and transition states. For example, Fukui indices identify nucleophilic/electrophilic sites in intermediates .
  • Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) for yield improvement .
  • Reaction path sampling : Narrow experimental variables (temperature, stoichiometry) to reduce trial-and-error .

Q. How to design experiments to elucidate the pharmacological mechanism of this compound?

  • Methodology :

  • In vitro assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization or TR-FRET assays .
  • Molecular docking : Model interactions with binding pockets (e.g., hydrophobic interactions with fluorophenyl groups) .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., fluoro vs. iodo) to assess impact on potency and selectivity .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of the 2-fluoro-4-iodoanilino substituent in coupling reactions?

  • Methodology :

  • Control experiments : Compare reactivity under varying conditions (e.g., Pd catalysts vs. Cu-mediated Ullmann coupling) .
  • Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates or byproducts .
  • Isotopic labeling : Use 18O or deuterated reagents to trace mechanistic pathways .

Q. Tables for Key Data

Spectroscopic Benchmarks Observed Range Evidence Source
1H NMR (aromatic protons)δ 7.2–8.5 ppm (doublets)
13C NMR (C=O)~165–170 ppm
IR (C-N stretch in anilino group)1512–1392 cm⁻¹
Computational Parameters Application Evidence Source
DFT (B3LYP/6-31G*)Transition state optimization
Machine learning (random forests)Solvent selection

Properties

IUPAC Name

5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FIN4O3/c17-13-7-10(18)1-4-14(13)20-15-12(16(24)21-25-6-5-23)3-2-11-8-19-9-22(11)15/h1-4,7-9,20,23H,5-6H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWVETIZUQEJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CC3=CN=CN32)C(=O)NOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FIN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1168091-68-6
Record name GDC-0623
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1168091686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0623
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11982
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GDC-0623
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW67545I4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=COCCONC(=O)c1ccc2cncn2c1Nc1ccc(I)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 5-(2-fluoro-4-iodophenylamino)-imidazo[1,5-a]pyridine-6-carboxylic acid (2-vinyloxyethoxy)-amide (58.36 g, 0.12 mol) in methanol (600 mL) was added aqueous hydrochloric acid (242 mL, 1M, 0.242 mol). The reaction mixture was stirred and warmed to 45° C. for 1 hr during which time the solids dissolved. The reaction mixture was then cooled to room temperature, and concentrated in vacuo to remove the methanol. The resultant residue was treated with aqueous saturated sodium hydrogen carbonate and stirred at room temperature for 1 hr before collecting crude product by filtration, and drying at 55° C. over phosphorus (V) oxide under vacuum for 24 hr. The crude product was crystallized from IPA:H2O (1:1, v/v) (800 mL) with slow cooling and mechanical stirring. The product was collected by filtration and washed cold IPA:H2O (1:1, v/v) (100 mL) before being dried in vacuo at 55° C. to yield the title compound as a light brown solid (50.2 g, 90%). LCMS (Method A): RT=5.58 min, [M+H]+=457. 1H NMR (DMSO-d6, 400 MHz) 8.05 (1 H, s), 7.58 (1 H, dd, J=10.69, 1.92 Hz), 7.43 (1 H, s), 7.39 (1 H, d, J=9.33 Hz), 7.31-7.28 (1 H, m), 6.89 (1 H, d, J=9.31 Hz), 6.34 (1 H, t, J=8.68 Hz), 4.64 (1 H, s), 3.64 (2 H, t, J=4.78 Hz), 3.46 (2 H, m).
Name
5-(2-fluoro-4-iodophenylamino)-imidazo[1,5-a]pyridine-6-carboxylic acid (2-vinyloxyethoxy)-amide
Quantity
58.36 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
242 mL
Type
reactant
Reaction Step Two
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.